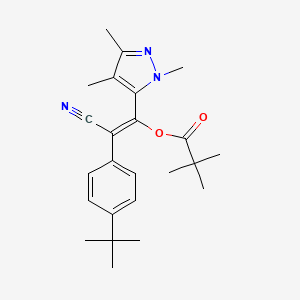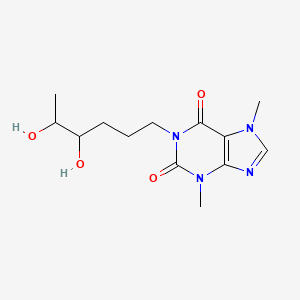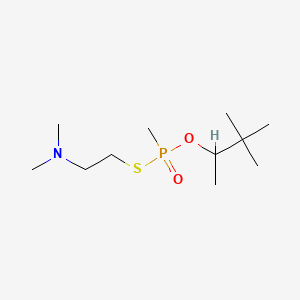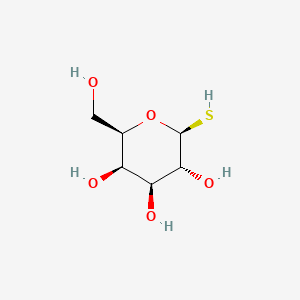
Azul de Metileno Nuevo N
Descripción general
Descripción
New Methylene Blue N (MBN) is a derivative of methylene blue, a synthetic compound with a long history of diverse applications across scientific fields. Methylene blue was discovered in 1876, initially used as a dye, and has expanded its utility in medicine, biology, and chemistry due to its unique properties, including its ability to act as a fluorescent dye and its therapeutic potentials. The focus on MBN specifically seeks to explore its synthesis, molecular structure, chemical reactions, and both physical and chemical properties, excluding its drug-related applications and side effects for a purely scientific examination of its characteristics and potential uses outside of pharmacology.
Synthesis Analysis
The synthesis of methylene blue derivatives, including MBN, involves chemical processes that yield compounds with a range of applications. While specific synthesis pathways for MBN are not detailed in the provided references, methylene blue and its derivatives typically undergo reactions that include the use of dimethylaniline as a starting material, oxidative coupling, and subsequent reactions to introduce the desired functional groups or modifications. These synthesis routes are crucial for producing compounds with specific properties for targeted scientific applications.
Molecular Structure Analysis
The molecular structure of MBN, similar to that of methylene blue, includes a phenothiazine core, which is responsible for its characteristic color and chemical behavior. This structure plays a pivotal role in its function as a dye and in other applications, such as its use in fluorescence-based techniques. The planar structure facilitates its interaction with various substrates and biological molecules, making it useful in a range of scientific studies.
Chemical Reactions and Properties
MBN participates in various chemical reactions, leveraging its properties as a redox-active compound. It can undergo processes such as reduction and oxidation, which are fundamental to its applications in biochemical assays, electron transport studies, and its role as a mediator in chemical syntheses. These reactions are indicative of its potential as a versatile tool in both chemical and biological research contexts.
Physical Properties Analysis
The physical properties of MBN, including its solubility, melting point, and absorption spectrum, are essential for its application in scientific research. Its solubility in water and other solvents makes it suitable for use in a wide range of experimental settings, while its absorption characteristics allow for its use in spectroscopic analyses and imaging techniques.
Chemical Properties Analysis
MBN's chemical properties, such as its redox potential and ability to form complexes with various molecules, underpin its utility in chemical and biological assays. Its role as a photosensitizer in photodynamic therapy and its ability to generate singlet oxygen upon light activation are examples of its chemical reactivity that can be harnessed for scientific purposes.
References
- (Cwalinski et al., 2020) discusses the fluorescent properties and potential future uses of methylene blue, highlighting its broad applicability across scientific disciplines.
- (Rafatullah et al., 2010) reviews the adsorption of methylene blue on various low-cost adsorbents, emphasizing its removal from solutions, which is relevant to environmental applications.
- (Pellissier, 2014) provides insights into recent developments in the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives, illustrating the chemical versatility of methylene blue derivatives.
Aplicaciones Científicas De Investigación
Hematología: Conteo de Reticulocitos
Azul de Metileno Nuevo N: se utiliza ampliamente en hematología para el conteo de reticulocitos. Los reticulocitos son glóbulos rojos inmaduros (eritrocitos) que contienen ARN. NMBN se une al ARN, lo que permite visualizar estas células como cúmulos y filamentos de color azul oscuro bajo un microscopio . Esto es crucial para diagnosticar afecciones como la anemia y para controlar la eficacia de los tratamientos que implican la eritropoyesis.
Microbiología: Inactivación Fotodinámica
En microbiología, NMBN sirve como fotosensibilizador para la inactivación fotodinámica de microorganismos como Candida albicans . Cuando se expone a la luz, NMBN produce especies reactivas de oxígeno que son letales para los microbios. Esta aplicación es particularmente prometedora para el tratamiento de infecciones resistentes a los agentes antimicrobianos tradicionales.
Bioquímica: Interacción con el ARN
NMBN tiene la capacidad de unirse, neutralizar y entrecruzar con el ARN. Esta interacción conduce a la coprecipitación del ARN ribosómico y residual, que es una técnica valiosa para aislar el ARN de los componentes celulares en la investigación bioquímica .
Síntesis Orgánica: Fotocatálisis
NMBN es un colorante versátil que se puede utilizar en síntesis orgánica como fotocatalizador . Aprovecha la luz visible para iniciar reacciones químicas, facilitando la construcción de enlaces carbono-carbono (C–C), carbono-heteroátomo (C–X) y heteroátomo-heteroátomo (X–X). Esta aplicación aprovecha las fuentes de energía renovables y ofrece una alternativa más ecológica a los métodos de síntesis tradicionales.
Histología: Tinción de Tejidos
En histología, NMBN se utiliza como tinción para diferenciar los componentes celulares. Su afinidad por los ácidos nucleicos lo convierte en una excelente opción para resaltar las estructuras dentro de los tejidos, ayudando en el diagnóstico y la investigación de diversas enfermedades .
Investigación Antimicrobiana: Potencial de Agente Antimicrobiano
NMBN muestra promesa como agente antimicrobiano. Su capacidad para generar especies reactivas de oxígeno cuando se activa por la luz lo convierte en un candidato para desarrollar nuevos tratamientos antimicrobianos, especialmente para cepas resistentes a los fármacos .
Mecanismo De Acción
New Methylene Blue N can bind, neutralize and crosslink with RNA . This causes co-precipitation of ribosomal and residual RNA with the mitochondria and ferritin masses . These events make the living young erythrocytes as microscopically visible, dark-blue clusters and filaments, referred to as reticulum .
Safety and Hazards
New Methylene Blue N may be harmful if ingested . It may cause digestive tract irritation, shock, muscle tremors, convulsions, dysrhythmia, and rapid labored respiration . It may also cause hypocalcemia due to the formation of insoluble calcium oxalate, which can be deposited in the brain and kidney tubules .
Propiedades
IUPAC Name |
dichlorozinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVUYBOFNBJFGV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6586-05-6 | |
| Record name | 3,7-Bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006586056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-bis(ethylamino)-2,8-dimethylphenothiazin-5-ium chloride, compound with zinc chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)



